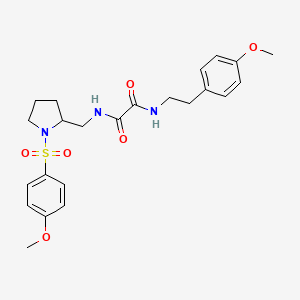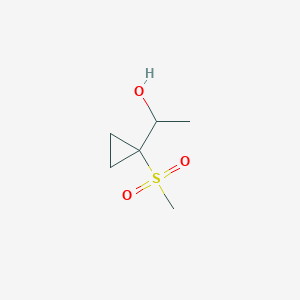
1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol, also known as MRS3998, is a cyclopropyl-containing compound that has been extensively studied in scientific research. This compound has been found to have potential therapeutic applications due to its unique biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Conformational Studies
1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol is involved in the synthesis and conformational analysis of related compounds. For instance, Alvarez-Ibarra et al. (1996) focused on the synthesis and conformational study of β-hydroxy sulfones, bioisosteres of oxisuran metabolites, and their O-methyl derivatives, emphasizing the role of polar interactions in the stability of different conformations Alvarez-Ibarra et al., 1996.
Efficient Synthesis Methods
The compound plays a role in efficient synthesis methods. Mothe and Chan (2009) reported a triflic acid-catalyzed ring opening of 1-cyclopropyl-2-propyn-1-ols with alcohols, highlighting its utility in creating conjugated enynes Mothe & Chan, 2009.
Cyclopropyl Ring Rearrangements
Research by Baig et al. (1990) focused on the rearrangement of chrysanthemyl alcohol in fluorosulphuric acid, leading to the formation of various complex products. This study underscores the diverse reactivity and potential applications of cyclopropyl-containing compounds in different chemical environments Baig et al., 1990.
Reactivity of Cyclopropyl Derivatives
Haywood-Farmer et al. (1966) explored the synthesis and reactivity of 8-substituted tricyclo[3.2.1.02,4]octane derivatives, providing insights into the reactivity of cyclopropyl rings and their potential utility in synthesizing complex molecular structures Haywood-Farmer et al., 1966.
Acylations and Aldol-Type Reactions
Tanikaga et al. (1998) investigated acylations and aldol-type reactions of cyclopropyl α-sulfonyl carbanions, contributing to the understanding of the reactivity of cyclopropyl rings in various chemical reactions Tanikaga et al., 1998.
Propriétés
IUPAC Name |
1-(1-methylsulfonylcyclopropyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-5(7)6(3-4-6)10(2,8)9/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLHLBMMYWDDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)S(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)
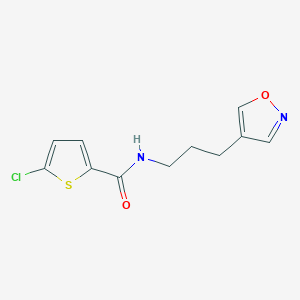
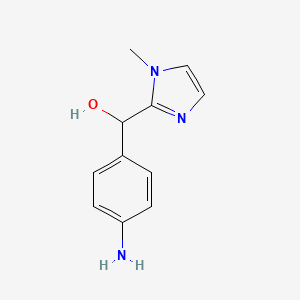
![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)
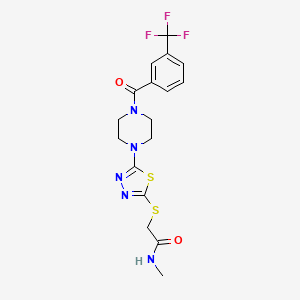
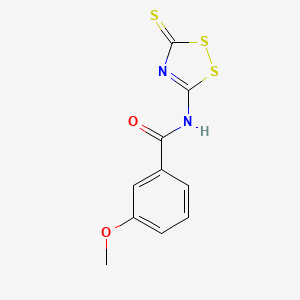
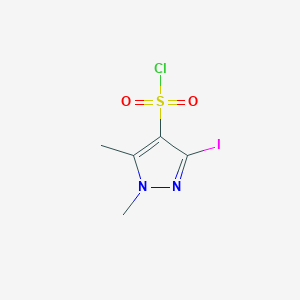
![7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2379780.png)

![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379783.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2379786.png)
![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)
